4-Butyl-4-methylmorpholin-4-ium tetrafluoroborate
Overview
Description
4-Butyl-4-methylmorpholin-4-ium tetrafluoroborate is a chemical compound with the molecular formula C9H20BF4NO. It is an ionic liquid, which means it is a salt in the liquid state at room temperature. Ionic liquids like this compound are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-4-methylmorpholin-4-ium tetrafluoroborate typically involves the reaction of 4-methylmorpholine with butyl bromide to form 4-butyl-4-methylmorpholinium bromide. This intermediate is then reacted with sodium tetrafluoroborate to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Often performed in an organic solvent like acetonitrile or dichloromethane.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes:
Continuous flow reactors: To ensure consistent product quality and yield.
Automated purification systems: For efficient separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-4-methylmorpholin-4-ium tetrafluoroborate undergoes various chemical reactions, including:
Substitution reactions: Where the butyl or methyl groups can be replaced by other functional groups.
Oxidation and reduction reactions: Involving the morpholine ring or the tetrafluoroborate anion.
Common Reagents and Conditions
Substitution reactions: Typically involve reagents like alkyl halides or nucleophiles under mild conditions.
Oxidation reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions: Utilize reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of alkylated morpholinium salts, while oxidation and reduction reactions can modify the morpholine ring or the tetrafluoroborate anion .
Scientific Research Applications
4-Butyl-4-methylmorpholin-4-ium tetrafluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Butyl-4-methylmorpholin-4-ium tetrafluoroborate involves its ability to stabilize reactive intermediates and facilitate various chemical transformations. The molecular targets and pathways include:
Stabilization of transition states: By providing a unique ionic environment that lowers the activation energy of reactions.
Interaction with enzymes: Enhancing the activity and selectivity of enzymatic reactions by stabilizing enzyme-substrate complexes.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-methylimidazolium tetrafluoroborate: Another ionic liquid with similar properties but different structural features.
1-Butyl-4-methylpyridinium tetrafluoroborate: Shares the tetrafluoroborate anion but has a pyridinium cation instead of a morpholinium cation.
Uniqueness
4-Butyl-4-methylmorpholin-4-ium tetrafluoroborate is unique due to its morpholinium cation, which provides distinct solubility and stability characteristics compared to other ionic liquids. This makes it particularly useful in applications requiring high thermal stability and low volatility .
Properties
IUPAC Name |
4-butyl-4-methylmorpholin-4-ium;tetrafluoroborate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO.BF4/c1-3-4-5-10(2)6-8-11-9-7-10;2-1(3,4)5/h3-9H2,1-2H3;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXROYUROTGMSEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1(CCOCC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BF4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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